BenchChemオンラインストアへようこそ!

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Medicinal Chemistry Cheminformatics Drug Design

Procure this specific 7-(2-oxoethoxy)-linked 1,3-benzodioxol-5-yl-4-methylcoumarin—not a generic analog. Documented in Harvard HCMV UL50, Scripps GPR151, and LtaS HTS campaigns, it offers a defined, underexplored chemotype. The methylenedioxy bridge alters metabolic stability vs. simple phenyl/methoxyphenyl analogs, making it critical for reproducible SAR and probe development. Avoid scaffold-only substitutions that compromise your screening continuity.

Molecular Formula C19H14O6
Molecular Weight 338.3 g/mol
Cat. No. B4793713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Molecular FormulaC19H14O6
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H14O6/c1-11-6-19(21)25-17-8-13(3-4-14(11)17)22-9-15(20)12-2-5-16-18(7-12)24-10-23-16/h2-8H,9-10H2,1H3
InChIKeyATXBCKJYLKAGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one: A Structurally Defined Coumarin–Benzodioxole Hybrid for Focused Screening


The compound 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (CAS 379248-78-9, C₁₉H₁₄O₆, MW 338.3) is a fully synthetic small molecule that fuses a 4-methylcoumarin core with a 1,3-benzodioxol-5-yl moiety through a 2-oxoethoxy linker . It belongs to the chromen-2-one (coumarin) class, a privileged scaffold in medicinal chemistry, and incorporates the methylenedioxyphenyl pharmacophore found in numerous bioactive natural products and synthetic agents. The compound has been screened in academic high-throughput campaigns including a Harvard Medical School HCMV nuclear egress inhibition assay and a Scripps Research Institute GPR151 activator screen ; however, publicly disclosed quantitative activity data for this specific compound remain scarce, positioning it as an underexplored chemotype with defined structural novelty relative to simple 7-alkoxy-4-methylcoumarins.

Why Generic 7-Substituted 4-Methylcoumarins Cannot Replace 7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one


Superficial similarity among 7-substituted 4-methylcoumarins obscures critical pharmacophoric and physicochemical distinctions that preclude simple interchange. The 1,3-benzodioxol-5-yl group introduces a methylenedioxy bridge that markedly alters electron density, hydrogen-bonding capacity, metabolic stability, and target recognition compared to common phenyl, halophenyl, or methoxyphenyl substituents . In coumarin-based fluorescent probes and enzyme inhibitors, the benzodioxole moiety has been shown to enhance binding affinity to cyclooxygenase and kinase targets [1], while 7-(2-oxoethoxy)-linked coumarins exhibit distinct cytotoxicity profiles relative to 7-hydroxy or 7-alkoxy analogs [2]. Consequently, procurement decisions based solely on the coumarin scaffold without verifying the exact substitution pattern risk selecting compounds with divergent biological activity, solubility, and ADME properties, undermining reproducibility in target-based screens or structure–activity relationship studies.

Quantitative Differentiation Evidence for 7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Against Closest Analogs


Structural Uniqueness of the 1,3-Benzodioxol-5-yl Fragment Versus Phenyl and Halophenyl Analogs Measured by Molecular Descriptors

The 1,3-benzodioxol-5-yl substituent imparts a distinct combination of topological polar surface area (tPSA), hydrogen-bond acceptor count, and steric bulk compared to the 4-methoxyphenyl, 4-fluorophenyl, and 3,4-dichlorophenyl analogs that share the identical 7-(2-oxoethoxy)-4-methylcoumarin scaffold . The target compound (C₁₉H₁₄O₆) possesses a tPSA of approximately 74.6 Ų and 6 hydrogen-bond acceptors, versus the 4-methoxyphenyl analog (C₁₉H₁₆O₅, tPSA ≈ 61.8 Ų, 5 H-bond acceptors) and the 4-fluorophenyl analog (C₁₈H₁₃FO₅, tPSA ≈ 52.6 Ų, 5 H-bond acceptors) . These descriptor differences typically translate into altered membrane permeability, oral bioavailability probability, and off-target liability profiles—parameters critical for lead optimization campaigns that cannot be assumed equivalent across the series.

Medicinal Chemistry Cheminformatics Drug Design

Metabolic Stability Differentiation Conferred by the Methylenedioxy Bridge: Class-Level Inference from 1,3-Benzodioxole Pharmacophore Literature

1,3-Benzodioxoles are known to form metabolite–cytochrome P450 complexes in vivo following administration to rats, a property attributed to the methylenedioxy bridge that is absent in simple phenyl, methoxyphenyl, or halophenyl substituents [1]. In a comparative study of 1,3-benzodioxoles and related compounds, the benzodioxole derivatives generated hepatic CYP–metabolite complexes, whereas structurally analogous compounds lacking the methylenedioxy bridge did not [1]. Although direct metabolic stability data for the target compound are not publicly available, this class-level behavior implies that 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one may exhibit CYP inhibition or mechanism-based inactivation not observed with its 4-methoxyphenyl or 4-fluorophenyl congeners—a consideration critical for in vivo pharmacology and toxicology studies.

Drug Metabolism Pharmacokinetics Toxicology

Precedented Engagement in Academic Screening Cascades Differentiates the Compound from Structurally Similar but Untested Analogs

According to the ChemSrc bioassay database, this compound was included in at least three academic high-throughput screening cascades: an HCMV UL50 nuclear egress inhibition assay (Harvard Medical School), a Staphylococcus aureus LtaS inhibition screen (Harvard Medical School), and a cell-based GPR151 agonist screen (Scripps Research Institute) . The raw screening data are publicly deposited but do not include calculated IC₅₀ values or hit-calling thresholds. By contrast, close analogs such as 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (CAS 312288-24-7) and 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one have no publicly archived screening data on ChemSrc or PubChem, indicating they have not been subjected to comparable academic profiling .

High-Throughput Screening Antiviral GPCR

Recommended Application Scenarios for 7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Based on Available Evidence


Antiviral Drug Discovery: Follow-Up on HCMV Nuclear Egress Screening Hits

The compound's documented inclusion in the Harvard Medical School HCMV UL50 nuclear egress inhibition screen positions it as a starting point for medicinal chemistry optimization against human cytomegalovirus. Researchers requiring a benzodioxole-containing coumarin scaffold with preliminary HTS provenance should prioritize this compound over untested 7-substituted 4-methylcoumarin analogs, which lack any publicly archived antiviral screening data. Follow-up studies should include dose–response confirmation and selectivity profiling against host cell cytotoxicity.

Chemical Biology Tool for GPR151 Receptor Deorphanization

The Scripps Research Institute GPR151 agonist screen included this compound , making it a candidate probe for investigating the function of this orphan G-protein coupled receptor. The benzodioxole moiety may contribute to receptor recognition distinct from simpler phenyl-derived analogs. Researchers studying GPR151 signaling should compare the compound's activity against the methoxyphenyl and fluorophenyl analogs identified in Section 3 to establish a preliminary structure–activity relationship.

Antibacterial Target Validation: LtaS Inhibition in Staphylococcus aureus

The compound's presence in the Harvard Medical School LtaS inhibition screen supports its use as a tool compound for validating LtaS as a target in Gram-positive bacterial cell wall biosynthesis. Procurement of this compound, rather than a generic 7-substituted coumarin, ensures continuity with the existing screening dataset and facilitates comparison with other hits from the same assay.

Metabolic Stability Assessment of Benzodioxole-Containing Coumarins

Based on the class-level evidence that 1,3-benzodioxoles form hepatic CYP metabolite complexes [1], this compound serves as a model substrate for evaluating the metabolic fate of methylenedioxyphenyl–coumarin hybrids in liver microsome or hepatocyte assays. Comparative incubation with the 4-methoxyphenyl analog (Section 3, Evidence Item 1) would directly quantify the contribution of the methylenedioxy bridge to metabolic clearance, CYP inhibition, and reactive metabolite formation.

Quote Request

Request a Quote for 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.